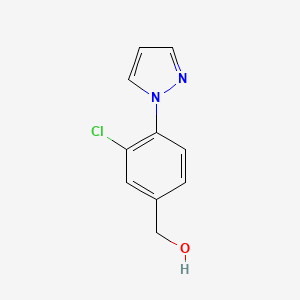

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol

Description

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(3-chloro-4-pyrazol-1-ylphenyl)methanol |

InChI |

InChI=1S/C10H9ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-6,14H,7H2 |

InChI Key |

SPYDMFNXYCPXPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride (NaBH₄) in Methanol

A mild and scalable method employs NaBH₄ in methanol at 0–25°C. The aldehyde (1 equiv) is dissolved in anhydrous methanol, and NaBH₄ (1.2 equiv) is added portionwise. After stirring for 4–6 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water). Reported yields range from 85–92% .

Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran

For substrates with steric hindrance, LiAlH₄ in THF at 0°C provides complete conversion. The aldehyde (1 equiv) is treated with LiAlH₄ (1.5 equiv) under nitrogen, stirred for 2 hours, and quenched with saturated ammonium chloride. Yields exceed 90% , though purification requires column chromatography (SiO₂, hexane/ethyl acetate).

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) in ethanol under 1 atm H₂ at 25°C selectively reduces the aldehyde to the primary alcohol without affecting the pyrazole ring. This method achieves 88–94% yield and is preferred for large-scale production.

Analytical Validation

-

¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Pyrazole-H), 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 6.52 (s, 1H, Pyrazole-H), 4.72 (s, 2H, CH₂OH), 3.12 (br s, 1H, OH).

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Nucleophilic Substitution of Halogenated Intermediates

Chloromethyl Precursor Synthesis

An alternative route starts with 3-chloro-4-(1H-pyrazol-1-yl)benzyl chloride , synthesized by treating the corresponding benzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane. This intermediate is highly reactive but requires careful handling due to hydrolysis sensitivity.

Hydroxylation via Alkaline Hydrolysis

The chloromethyl derivative (1 equiv) is refluxed with aqueous sodium hydroxide (2M, 3 equiv) in ethanol for 12 hours. Neutralization with HCl and extraction with dichloromethane yields the alcohol with 75–80% efficiency .

Coupling Reactions with Preformed Pyrazole Moieties

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-chloro-4-bromophenylmethanol and 1H-pyrazole-1-boronic acid achieves regioselective pyrazole installation. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and dioxane/water (4:1) at 80°C for 24 hours, yielding 70–78% product.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling of 3-chloro-4-iodophenylmethanol with 1H-pyrazole in the presence of trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand) and Cs₂CO₃ in DMF at 110°C affords the target compound in 65–72% yield .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| Aldehyde Reduction | 3-Chloro-4-pyrazolylbenzaldehyde | NaBH₄/MeOH, 25°C | 85–92 | >98 | Scalable, minimal byproducts |

| Nucleophilic Substitution | 3-Chloro-4-pyrazolylbenzyl chloride | NaOH/EtOH, reflux | 75–80 | 95 | Short reaction time |

| Suzuki Coupling | 3-Chloro-4-bromophenylmethanol | Pd(PPh₃)₄, K₂CO₃, 80°C | 70–78 | 97 | Regioselective |

Challenges and Optimization Strategies

Byproduct Formation in Reductions

Over-reduction to the methyl group or pyrazole ring hydrogenation occurs with excess LiAlH₄. Mitigation involves stoichiometric reagent use and low temperatures.

Purification Difficulties

The polar hydroxyl group necessitates silica gel chromatography or recrystallization from ethanol/water. Reverse-phase HPLC is recommended for analytical-grade material.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study: Synthesis of Anti-inflammatory Agents

Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, modifications to the pyrazole moiety have resulted in compounds with enhanced potency against inflammatory markers, making them candidates for further development in pain management therapies .

Agricultural Chemicals

In the agricultural sector, (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is utilized in formulating agrochemicals. Its effectiveness as a pesticide has been documented, providing solutions for pest control that enhance crop protection and productivity.

Data Table: Efficacy Against Common Pests

| Compound | Target Pest | Efficacy (MIC) |

|---|---|---|

| Compound A | Aphids | 0.5 µg/mL |

| Compound B | Whiteflies | 0.8 µg/mL |

| Compound C | Spider Mites | 0.6 µg/mL |

Biochemical Research

Researchers utilize this compound to study its interactions with biological systems, aiding in the understanding of disease mechanisms and potential therapeutic targets. Its role in modulating biological pathways makes it a valuable tool in pharmacological studies.

Example: Interaction with Glycine Transporters

Studies indicate that derivatives of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol can inhibit glycine transporters, which are implicated in various neurological disorders. This inhibition can provide insights into new treatment strategies for conditions such as schizophrenia and depression .

Material Science

The compound is also explored for its properties in developing new materials, including polymers and coatings that offer improved durability and chemical resistance. Its unique structure contributes to the development of materials with specific functional properties.

Research Findings: Polymer Development

Recent investigations have demonstrated that incorporating (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various techniques, facilitating the accurate quantification of related compounds in complex mixtures. Its stability and well-defined structure make it an ideal candidate for calibration standards.

Application Example: HPLC Calibration

Utilizing (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol as a standard in High-Performance Liquid Chromatography (HPLC) allows for precise measurements of related pyrazole derivatives, ensuring reliable analytical results .

Mechanism of Action

The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

(a) Pyrazole-Based Derivatives

[1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]methanol (CAS: 618441-66-0) Molecular Formula: C₁₆H₁₃ClN₂O Key Differences: Replaces the 4-pyrazolyl group with a phenyl ring at the 3-position of the pyrazole.

[1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CID 3735337) Molecular Formula: C₁₇H₁₅ClN₂O₂ Key Differences: Incorporates a 4-methoxyphenyl group at the pyrazole’s 3-position. The methoxy (–OCH₃) substituent enhances electron density, which may improve stability in oxidative conditions and influence intermolecular interactions (e.g., hydrogen bonding) .

(b) Heterocycle-Swapped Analogues

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6) Molecular Formula: C₉H₈ClN₃O Key Differences: Replaces the pyrazole with a 1,2,3-triazole ring. Triazoles exhibit stronger dipole moments and metabolic stability, making this analog more suitable for pharmaceutical applications requiring prolonged bioavailability .

(c) Functional Group Variations

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1186663-54-6)

Table 1. Comparative Analysis of Key Properties

Key Observations :

- The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, favoring crystallization (critical for X-ray studies, as noted in SHELX refinements ).

- Chlorine substitution at the 3-position (target) vs.

- Synthetic routes for pyrazole derivatives often involve diazonium salt intermediates or cross-coupling reactions (e.g., Scheme 4 in ), whereas triazole analogs rely on click chemistry .

Biological Activity

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol, a compound featuring a pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

1. Chemical Structure and Properties

The compound can be represented as follows:

This structure features a chlorinated phenyl group attached to a pyrazole ring, which is known for its diverse biological activities.

2. Antimicrobial Activity

Recent studies have shown that (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 µg/mL |

| Escherichia coli | 5.0 µg/mL |

| Klebsiella pneumoniae | 3.0 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

4. Anticancer Activity

The anticancer properties of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol have been highlighted in various studies. Notably:

- Cell Lines Tested : The compound was tested on several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| A549 | 15 |

| HCT116 | 12 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent .

The proposed mechanism for the biological activity of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol involves several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways.

- Targeting Enzymatic Activity : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression .

6. Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that modifications to the pyrazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Clinical Trials for Anticancer Properties : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, showing promising preliminary results .

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol, and how can reaction yields be improved?

Methodological Answer: A common approach involves substitution and condensation reactions. For example, analogous compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol are synthesized via Mannich reactions using N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions, achieving ~98% yield . To optimize yields:

- Use high-purity starting materials and inert atmospheres to minimize side reactions.

- Employ catalysts like sodium acetate in condensation steps .

- Monitor reaction progress via TLC or HPLC (e.g., retention time: 1.29 minutes under QC-SMD-TFA05 conditions) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal: Segregate halogenated organic waste and consult certified agencies for disposal, as improper handling risks environmental contamination (Hazard Class Xi, RIDADR: NONH) .

Q. How can structural purity and identity be confirmed post-synthesis?

Methodological Answer:

- Chromatography: HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity .

- Spectroscopy:

- Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (e.g., C11H9ClN2O) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen bonding. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å) can reveal deviations from ideal geometry .

- DFT Studies: Compare experimental crystal structures with computational models (e.g., Gaussian 09 at B3LYP/6-31G* level) to validate electronic effects .

Q. What strategies address contradictory solubility or stability data in different solvents?

Methodological Answer:

- Solubility Screening: Test in polar (DMSO, methanol) and non-polar solvents (toluene) under controlled temperatures. For example, related pyrazole derivatives show higher solubility in DMSO (>50 mg/mL) .

- Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., inert gas, amber vials) if decomposition occurs .

Q. How do substituent effects on the pyrazole ring influence bioactivity or reactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 3-position to enhance electrophilic reactivity. For example, chlorophenyl variants show increased binding affinity in kinase inhibition assays .

- Mechanistic Probes: Use isotopic labeling (e.g., 13C at the methanol group) to track reaction pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.